molecular formula C20H15N3O B14499229 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one CAS No. 63274-90-8

2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B14499229
CAS No.: 63274-90-8
M. Wt: 313.4 g/mol
InChI Key: YHEUDSWMARFFSM-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a phenyl group and a 5-methylpyridin-2-yl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield reduced quinazolinone analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a key role in collagen synthesis . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a quinazolinone core with a 5-methylpyridin-2-yl group makes it a valuable compound for further research and development.

Properties

CAS No.

63274-90-8

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c1-14-11-12-18(21-13-14)19-22-17-10-6-5-9-16(17)20(24)23(19)15-7-3-2-4-8-15/h2-13H,1H3

InChI Key

YHEUDSWMARFFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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